4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Compounds with complex structures similar to 4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid often serve as building blocks in the synthesis of heterocyclic compounds. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their value in synthesizing a variety of heterocyclic compounds like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans due to their unique reactivity. Such compounds offer mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, highlighting the potential for innovative transformations in future research (Gomaa & Ali, 2020).
Pharmacological Applications
In pharmacology, the exploration of functionalized molecules has led to significant findings. For instance, chlorogenic acid (CGA) exhibits a wide range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA is a major example of how modifications and derivatizations of specific molecular structures can lead to compounds with broad pharmacological applications, suggesting a possible relevance for compounds with similar complexities (Naveed et al., 2018).
Biochemical and Biomedical Research
In biochemical and biomedical research, amino acids and their derivatives have been utilized to modify quantum dots, enhancing their electronic and optical properties for various applications, including biosensors, drug delivery, and imaging. The functionalization with amino acids, similar to the structural motifs in this compound, could significantly enhance the solubility, biocompatibility, and performance of these nanomaterials in biomedical applications (Ravi et al., 2021).
Properties
IUPAC Name |
4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10-12(9-11-5-3-2-4-6-11)24-17(15(10)16(18)23)19-13(20)7-8-14(21)22/h2-6H,7-9H2,1H3,(H2,18,23)(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBAEIFMOZSBBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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